SB-273005 - 205678-31-5

SB-273005

Catalog Number: EVT-282063
CAS Number: 205678-31-5
Molecular Formula: C22H24F3N3O4
Molecular Weight: 451.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SB-273005 is a synthetic, non-peptide antagonist of αvβ3 and αvβ5 integrins. [ [] https://www.semanticscholar.org/paper/daad5ae6f079d8de0f3962820426ec5f0dc3d4d3 ] Integrins are transmembrane receptors that play crucial roles in cell adhesion, migration, and signaling. By selectively blocking these integrins, SB-273005 interferes with these cellular processes, making it a valuable tool in studying various physiological and pathological conditions. It exhibits high potency for both αvβ3 (Ki = 1.2 nM) and αvβ5 (Ki = 0.3 nM) integrins. [ [] https://www.semanticscholar.org/paper/daad5ae6f079d8de0f3962820426ec5f0dc3d4d3 ] Scientific research has explored its potential in areas like cancer treatment, inflammatory diseases, and bone resorption.

  • Compound Description: Cilengitide is a cyclic pentapeptide that acts as a potent antagonist of αvβ3 and αvβ5 integrins. [, ]
  • Relevance: Similar to SB-273005, cilengitide inhibits the activity of αvβ3 and αvβ5 integrins. Both compounds have been investigated for their potential as anti-cancer and anti-viral therapies. [, ]

RGDfD

  • Compound Description: RGDfD is a linear peptide containing the Arg-Gly-Asp (RGD) sequence, which is recognized by integrins. []
  • Relevance: RGDfD acts as an antagonist for integrins, including αvβ3. This compound is relevant to the study of SB-273005 because both target αvβ3, although SB-273005 exhibits higher selectivity for αvβ3 and αvβ5. []

c(RGDfD)

  • Compound Description: c(RGDfD) is a cyclic peptide containing the RGD sequence. Cyclization enhances its stability and activity compared to linear RGD peptides. []
  • Relevance: Like SB-273005, c(RGDfD) targets αvβ3 integrin, showing efficacy in treating experimental dry eye disease by promoting corneal epithelial healing and reducing inflammation. []

c(RGDiD)

  • Compound Description: c(RGDiD) is another cyclic RGD peptide with structural variations compared to c(RGDfD), potentially affecting its selectivity and potency for different integrins. []
  • Relevance: c(RGDiD), along with SB-273005, demonstrates potential therapeutic benefits in treating dry eye disease by protecting against goblet cell loss, tear reduction, and proinflammatory gene expression. []

c(RGDfK)

  • Compound Description: c(RGDfK) is a cyclic RGD peptide with a lysine (K) substitution, which may alter its binding affinity and specificity for integrins compared to other RGD peptides. []
  • Relevance: This compound is relevant as it belongs to the same class of cyclic RGD peptides as c(RGDfD) and c(RGDiD), which, like SB-273005, target αvβ3 integrin and have shown potential in treating dry eye disease. []

ATN-161

  • Compound Description: ATN-161 is a small molecule integrin antagonist that targets αvβ3 and α5β1 integrins. []
  • Relevance: ATN-161 shares a similar target, αvβ3 integrin, with SB-273005. Both have been investigated for their therapeutic potential in various conditions, including dry eye disease. []

Lamifiban

  • Compound Description: Lamifiban is a non-peptide antagonist specific for platelet αIIbβ3 integrin. []
  • Relevance: While not directly targeting αvβ3 like SB-273005, lamifiban is relevant to the research as it highlights the cooperative role of platelet αIIbβ3 and tumor cell αvβ3 integrins in cancer cell adhesion. []

c7E3 Fab

  • Compound Description: c7E3 Fab is a potent antibody fragment that inhibits both αIIbβ3 and αvβ3 integrins. []
  • Relevance: This compound is relevant because it demonstrates the importance of targeting multiple integrins, including αvβ3 (the target of SB-273005), for effective anti-metastatic therapy. []

Obtustatin

  • Compound Description: Obtustatin is a small molecule inhibitor specifically targeting the α1β1 integrin heterodimer. []
  • Relevance: Although it targets a different integrin, obtustatin is relevant to the study of SB-273005 as it highlights the importance of integrin-mediated cell attachment and its influence on neuroblastoma cell survival and response to therapies. []

BIO 1211

  • Compound Description: BIO 1211 is a small molecule inhibitor specifically targeting the active form of the α4β1 integrin heterodimer. []
  • Relevance: Like obtustatin, BIO 1211 underscores the significance of integrin function, particularly α4β1, in neuroblastoma cell behavior and response to treatment, thus providing context to the research on SB-273005 and its effects on integrin-mediated processes. []
Source and Classification

SB273005 is classified as an integrin antagonist. More specifically, it inhibits the alpha v beta 3 integrin, which plays a significant role in angiogenesis and tumor metastasis. The compound was developed as part of a broader effort to create effective therapies that can disrupt the interactions between integrins and their ligands, thereby impeding pathological processes such as cancer growth and inflammation .

Synthesis Analysis

The synthesis of SB273005 involves several key steps that utilize solid-phase synthesis techniques. The process has been optimized for enantioselectivity, allowing for the production of high-purity compounds suitable for biological testing. Notably, a multi-kiloscale synthesis method has been developed, enabling the production of over one hundred kilograms of SB273005 .

Key Parameters in Synthesis

  • Starting Materials: The synthesis typically begins with readily available building blocks that can be modified through various chemical reactions.
  • Solid-Phase Techniques: This method allows for the rapid assembly of peptide sequences and small molecules while facilitating purification steps.
  • Reaction Conditions: Specific temperature and solvent conditions are maintained to optimize yield and purity.
Molecular Structure Analysis

The molecular structure of SB273005 is characterized by a complex arrangement that includes a tetrahydrobenzazepinone core. This structure is essential for its interaction with the alpha v beta 3 integrin. The compound's chemical formula is C₁₈H₁₉N₃O₃, indicating the presence of multiple functional groups that contribute to its binding affinity and specificity.

Structural Features

  • Core Structure: The tetrahydrobenzazepinone framework is pivotal for its biological activity.
  • Functional Groups: Various substituents on the core enhance solubility and binding properties.
  • Conformational Flexibility: The design allows for conformational changes that may facilitate better interaction with the target receptor.
Chemical Reactions Analysis

SB273005 undergoes specific chemical interactions primarily with integrin receptors. Its mechanism involves competitive inhibition where it binds to the integrin without activating it, effectively blocking ligand interactions.

Relevant Reactions

  • Binding Affinity: SB273005 exhibits a significantly lower half-maximal inhibitory concentration (IC50) for alpha v beta 3 compared to other integrins, making it a selective antagonist .
  • Inhibition Mechanism: The compound disrupts downstream signaling pathways associated with integrin activation, which can lead to reduced cellular proliferation and migration.
Mechanism of Action

The mechanism of action of SB273005 centers on its role as an antagonist of the alpha v beta 3 integrin. By binding to this receptor, SB273005 prevents the activation of downstream signaling cascades that are crucial for cell survival and proliferation.

Key Mechanistic Insights

  • Inhibition of Cell Adhesion: By blocking the binding sites on integrins, SB273005 reduces cell adhesion to extracellular matrix components.
  • Impact on Signaling Pathways: The antagonist interferes with pathways such as Akt signaling, which are vital for cell survival and proliferation in cancerous tissues .
  • Therapeutic Implications: This mechanism underpins its potential use in treating cancer and inflammatory diseases by limiting tumor growth and modulating immune responses.
Physical and Chemical Properties Analysis

SB273005 possesses distinct physical and chemical properties that contribute to its functionality as a therapeutic agent.

Applications

SB273005 has been investigated for various scientific applications, primarily within cancer research and inflammatory disease treatment.

Key Applications

  • Cancer Therapy: Its ability to inhibit tumor growth by targeting integrins makes it a candidate for cancer treatment protocols.
  • Anti-inflammatory Applications: Research indicates potential use in treating inflammatory diseases by modulating immune cell behavior .
  • Research Tool: As an antagonist, SB273005 serves as a valuable tool for studying integrin functions in various biological contexts.

Properties

CAS Number

205678-31-5

Product Name

SB273005

IUPAC Name

2-[(4S)-8-[2-[6-(methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid

Molecular Formula

C22H24F3N3O4

Molecular Weight

451.4 g/mol

InChI

InChI=1S/C22H24F3N3O4/c1-26-19-4-2-3-17(27-19)7-8-32-18-6-5-14-9-15(11-20(29)30)21(31)28(12-16(14)10-18)13-22(23,24)25/h2-6,10,15H,7-9,11-13H2,1H3,(H,26,27)(H,29,30)/t15-/m0/s1

InChI Key

KSSPHFGIOASRDE-HNNXBMFYSA-N

SMILES

CNC1=CC=CC(=N1)CCOC2=CC3=C(CC(C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2

Solubility

Soluble in DMSO

Synonyms

SB-273005; SB 273005; SB273005;

Canonical SMILES

CNC1=CC=CC(=N1)CCOC2=CC3=C(CC(C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2

Isomeric SMILES

CNC1=CC=CC(=N1)CCOC2=CC3=C(C[C@H](C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.